molecular formula C30H34O7 B1263558 Dorsilurin G

Dorsilurin G

Cat. No.: B1263558
M. Wt: 506.6 g/mol
InChI Key: YIQFHSHQZCNILL-QFIPXVFZSA-N
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Description

Dorsilurin G is a triprenylated flavonol isolated from the roots of Dorstenia psilurus, a plant traditionally used in African medicine. Structurally, it belongs to a class of flavonoids characterized by prenyl (isoprenoid) side chains attached to the flavonoid backbone, which enhance lipophilicity and bioactivity . Dorsilurin F (C30H34O6) contains three unmodified prenyl groups, while Dorsilurin K has only one, correlating with their alpha-glucosidase inhibitory activity .

Properties

Molecular Formula

C30H34O7

Molecular Weight

506.6 g/mol

IUPAC Name

3,5,7-trihydroxy-2-[3-hydroxy-4-[(2S)-2-hydroxy-3-methylbut-3-enyl]phenyl]-6,8-bis(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C30H34O7/c1-15(2)7-11-20-25(33)21(12-8-16(3)4)30-24(26(20)34)27(35)28(36)29(37-30)19-10-9-18(23(32)14-19)13-22(31)17(5)6/h7-10,14,22,31-34,36H,5,11-13H2,1-4,6H3/t22-/m0/s1

InChI Key

YIQFHSHQZCNILL-QFIPXVFZSA-N

Isomeric SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)C[C@@H](C(=C)C)O)O)O)CC=C(C)C)O)C

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)CC(C(=C)C)O)O)O)CC=C(C)C)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Dorsilurin G is part of a series of triprenylated flavonols (Dorsilurin F–K) isolated from Dorstenia psilurus. Key comparisons include:

Compound Prenyl Groups Alpha-Glucosidase Inhibition Key Structural Features
Dorsilurin F 3 unmodified Most active (IC50: Moderate) Three prenyl chains; high hydrophobicity
This compound Likely 2–3* Moderate activity (inferred) Similar backbone with variable prenylation
Dorsilurin K 1 unmodified Least active Single prenyl chain; reduced hydrophobicity

*Inferred based on structural trends in the Dorsilurin series .

  • Prenylation and Bioactivity : The number of prenyl groups directly influences bioactivity. Dorsilurin F’s three prenyl groups enhance its alpha-glucosidase inhibition compared to Dorsilurin K, which has only one . This compound, positioned intermediately in this series, likely exhibits moderate activity.
  • Hydrophobicity : Increased prenylation improves membrane permeability and target binding, as seen in Dorsilurin E’s protease inhibition via hydrophobic interactions with SARS-CoV-2 Mpro .

Pharmacokinetic and Toxicity Profiles

While this compound’s specific pharmacokinetic data are unavailable, its analogs provide insights:

Parameter Dorsilurin E Cryptomisrine Isoiguesterin
Hydrogen Bond Acceptors 6 3 2
TPSA (Ų) 74.22 74.43 37.30
Intestinal Absorption 93.133% 96.507% 95.798%
BBB Permeability -0.368 -0.202 -0.763
Toxicity Non-toxic (Ames, hepatotoxicity) Non-toxic Non-toxic
  • TPSA and Absorption : Dorsilurin E’s higher topological polar surface area (TPSA) correlates with moderate absorption, a trend likely applicable to this compound.
  • Safety: All analogs lack Ames toxicity, hepatotoxicity, and carcinogenicity, suggesting this compound’s safety profile aligns with this trend .

Target Binding and Stability

  • Alpha-Glucosidase Inhibition: Triprenylated flavonols competitively inhibit alpha-glucosidase, a therapeutic target for diabetes. Dorsilurin F’s activity surpasses Dorsilurin K, emphasizing prenylation’s role .
  • Protein-Ligand Stability : In SHBG inhibition studies, Dorsilurin E exhibited stable binding (RMSD: 0.2–0.3 nm over 100 ns MD simulations) compared to Isoiguesterin (higher RMSD fluctuations), attributed to its polycyclic structure and hydrogen bonding with conserved residues like Glu166 .

Comparison with Non-Flavonoid Inhibitors

  • Chlorogenic Acid: A non-prenylated phytochemical with weaker SHBG binding (docking score: -7.255 kcal/mol) and instability in MD simulations (stable only at 10 ns) .
  • Phthalates : Synthetic SHBG inhibitors (e.g., DEHP) show high docking scores (-6 to -10.12 kcal/mol) but lack stability assessments .

Q & A

Q. What computational tools are suitable for predicting this compound’s molecular interactions?

  • Methodological Answer : Molecular docking software (AutoDock Vina, Schrödinger Suite) can predict binding affinities and interaction residues. Validate docking scores with molecular dynamics simulations (e.g., GROMACS) to assess stability. Cross-reference results with structural analogs like Dorsilurin E, which showed a docking score of -9 against LYS173 in SHBG .

Q. How to ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Document reaction conditions (temperature, solvent, catalyst), purification steps (column chromatography gradients), and characterization data in the Supporting Information. Follow guidelines for reporting synthetic procedures, as outlined in journals like the Beilstein Journal of Organic Chemistry .

Q. What statistical methods are essential for analyzing initial bioactivity data?

  • Methodological Answer : Apply ANOVA for multi-group comparisons and Student’s t-test for pairwise analysis. Use GraphPad Prism or R for dose-response curve fitting (four-parameter logistic model). Report p-values, confidence intervals, and effect sizes .

Advanced Research Questions

Q. How to resolve contradictory bioactivity results between in vitro and in vivo studies of this compound?

  • Methodological Answer : Conduct pharmacokinetic studies (e.g., plasma stability, bioavailability) to assess compound metabolism. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional effects) to validate targets. Apply the FINER criteria to refine hypotheses, ensuring studies are feasible and ethically aligned .

Q. What strategies optimize this compound’s synthetic yield without compromising purity?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables (e.g., catalyst loading, temperature). Use green chemistry principles (e.g., microwave-assisted synthesis) to enhance efficiency. Characterize intermediates via in-situ FTIR or LC-MS to monitor reaction progression .

Q. How to validate this compound’s mechanism of action using multi-omics approaches?

  • Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways. Use CRISPR/Cas9 or siRNA knockdown to confirm target relevance. Cross-reference with databases like KEGG or Reactome for pathway enrichment analysis .

Q. What in silico methods can prioritize this compound derivatives for further testing?

  • Methodological Answer : Use QSAR models to predict ADMET properties and bioactivity. Apply free-energy perturbation (FEP) calculations to estimate binding energy differences between derivatives. Compare results with analogs like Isoiguesterin, which showed hydrophobic interactions with MET30 and VAL16 .

Q. How to address off-target effects observed in high-throughput screening of this compound?

  • Methodological Answer : Perform counter-screening against related targets (e.g., kinase panels). Use thermal shift assays (TSA) to confirm binding specificity. Apply machine learning (e.g., Random Forest) to predict selectivity based on chemical descriptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dorsilurin G
Reactant of Route 2
Dorsilurin G

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